molecular formula C9H6Cl2FN3 B1467404 1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1250898-24-8

1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No. B1467404
CAS RN: 1250898-24-8
M. Wt: 246.07 g/mol
InChI Key: PBTGXOLPTNPSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole (CFCT) is an organic compound belonging to the triazole family of molecules. CFCT is a five-membered heterocyclic ring structure composed of two nitrogen atoms, one carbon atom and two halogen atoms. CFCT is a colorless solid with a molecular weight of 205.57 g/mol. It is insoluble in water, but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). CFCT is a useful synthetic intermediate in several organic reactions and has potential applications in the pharmaceutical and agrochemical industries.

Scientific Research Applications

Intermolecular Interactions in Derivatives of 1,2,4-Triazoles

Research on derivatives of 1,2,4-triazoles, including compounds with fluoro and chloro substituents, has demonstrated significant intermolecular interactions, such as C–H⋯π and lp⋯π interactions, which are crucial for understanding the crystalline structures and solvatomorphic behavior of these compounds. These interactions have implications for designing materials with specific crystallographic properties and understanding the influence of halogen atoms on molecular assembly (Shukla et al., 2014).

Neuroprotective Effects of Triazole Hybrids

A series of ferrocene-1H-1,2,3-triazole hybrids were synthesized and characterized, demonstrating low toxicity and significant neuroprotective effects. These findings suggest that structurally similar triazole compounds, including the specified chloro- and fluoro-substituted triazoles, could have potential applications in developing neuroprotective agents (Haque et al., 2017).

Tetrel Bonding Interactions in Triazole Derivatives

Ethyl 2-triazolyl-2-oxoacetate derivatives, featuring chloro and fluoro substituents, were studied for their self-assembled structures mediated by tetrel bonding interactions. This research highlights the role of triazole derivatives in developing new materials with unique self-assembly and molecular recognition properties, which could be relevant to the synthesis and design of new pharmaceuticals or materials (Ahmed et al., 2020).

Energetic Salts Derived from Triazoles

The synthesis of triazolyl-functionalized energetic salts demonstrates the potential of triazole derivatives in creating materials with good thermal stability and relatively high density. These properties are particularly relevant for applications in materials science, especially in the development of energetic materials for use in propellants and explosives (Wang et al., 2007).

Antimicrobial Activity

New classes of 1,2,4-triazole derivatives have been synthesized and found to possess enhanced pharmacological properties, including antimicrobial activity, by introducing various substituents. This suggests that compounds with similar structures could serve as potential antimicrobial agents, highlighting the importance of structural modification in drug development (Desabattina et al., 2014).

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2FN3/c10-4-7-5-15(14-13-7)9-2-1-6(11)3-8(9)12/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTGXOLPTNPSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 2
1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 5
Reactant of Route 5
1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
1-(4-chloro-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.